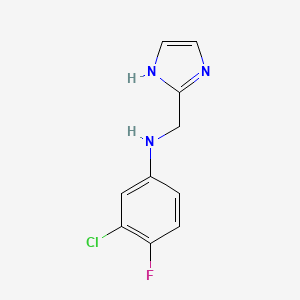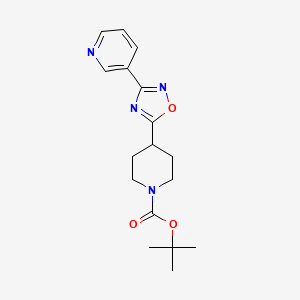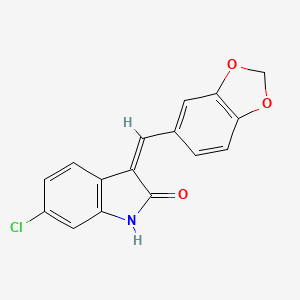
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, also known as CFIM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CFIM belongs to the class of imidazole-based compounds and has been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is not fully understood, but it is believed to act by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been found to have minimal toxicity in vitro and in vivo studies, making it a safe candidate for further research. It has also been found to exhibit good bioavailability, allowing it to be easily absorbed and distributed throughout the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, including:
1. Investigating its potential as a therapeutic agent for the treatment of drug-resistant bacterial and fungal infections.
2. Exploring its potential as a cancer treatment, either alone or in combination with other drugs.
3. Investigating its mechanism of action in more detail to better understand its biological activity.
4. Developing more efficient synthesis methods to improve its scalability and reduce production costs.
5. Studying its potential as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Conclusion
In conclusion, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a promising chemical compound with significant potential for therapeutic applications. Its ease of synthesis, high purity, and low toxicity make it an attractive candidate for further research. With continued study, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline may prove to be a valuable tool in the fight against bacterial and fungal infections, cancer, and other diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves a multistep process starting with the reaction of 2-chloro-4-fluoroaniline with imidazole-2-carboxaldehyde, followed by the addition of sodium borohydride and subsequent chlorination to form 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline. The synthesis method has been optimized to produce high yields of pure 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been extensively studied for its potential therapeutic applications, including its antimicrobial, antifungal, and anticancer properties. It has been found to exhibit potent activity against a range of bacterial and fungal strains, including drug-resistant strains. 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-5-7(1-2-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHZOMVKJZIJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=NC=CN2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)

![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)


![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
![N-(2-bromophenyl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7469883.png)